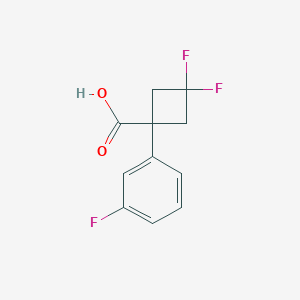

3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid

Description

3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring two fluorine atoms at the 3,3-positions of the cyclobutane ring, a 3-fluorophenyl group, and a carboxylic acid moiety at position 1. This structure combines conformational rigidity (due to the cyclobutane ring) with electronic modulation (via fluorine substituents), making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C11H9F3O2 |

|---|---|

Molecular Weight |

230.18 g/mol |

IUPAC Name |

3,3-difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H9F3O2/c12-8-3-1-2-7(4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) |

InChI Key |

ATOPTYVTXFFFKX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)(C2=CC(=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Industrial Preparation via Addition, Hydrolysis, and Hydrogenation (Patent CN105418406A)

A key industrial method for preparing 3,3-gem-difluorocyclobutanecarboxylic acid derivatives involves a three-step sequence starting from readily available and inexpensive raw materials:

- Raw Materials: Methyl acrylate and 1,1-dichloro-2,2-difluoroethylene

-

- Addition Reaction: A solvent-free addition of methyl acrylate to 1,1-dichloro-2,2-difluoroethylene at 150 °C for 15-20 hours forms an intermediate chloro-substituted difluorocyclobutane methyl ester.

- Hydrolysis: The methyl ester intermediate is hydrolyzed using aqueous sodium hydroxide or potassium hydroxide (20% solution) at 5-15 °C for 1-3 hours to yield the corresponding carboxylate salt.

- Hydrogenation: The carboxylate salt is hydrogenated in methanol solvent with palladium on carbon catalyst and triethylamine as a base at 45-50 °C for 18-20 hours to produce the 3,3-difluorocyclobutanecarboxylic acid.

-

- Uses inexpensive and widely available starting materials.

- Avoids costly fluoro-reagents like DAST.

- Suitable for large-scale industrial production due to simplicity and cost-effectiveness.

| Step Number | Reaction Type | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Addition | Solvent-free, 150 °C, 15-20 hours | Methyl acrylate, 1,1-dichloro-2,2-difluoroethylene | Chloro-3,3-difluorocyclobutane methyl ester |

| 2 | Hydrolysis | 20% NaOH or KOH aq., 5-15 °C, 1-3 h | Hydroxide base | Carboxylate salt |

| 3 | Hydrogenation | Pd/C catalyst, MeOH, triethylamine, 45-50 °C, 18-20 h | Pd/C, triethylamine | 3,3-Difluorocyclobutanecarboxylic acid |

This method is adaptable to introduce substituted phenyl groups, such as 3-fluorophenyl, by modifying the starting acrylate or via subsequent functionalization steps.

Synthesis via Coupling Reactions for 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid Derivatives

This approach allows for regioselective introduction of the 3-fluorophenyl group and is amenable to scale-up with good yields and purity.

Fluorination Strategies for Gem-Difluoro Substitution

The geminal difluoro substitution at the 3-position of the cyclobutane ring can be introduced by fluorination of suitable precursors:

- Fluoro-Reagents: Traditional reagents include diethylaminosulfur trifluoride (DAST), sulfur tetrafluoride (SF4), or hydrogen fluoride (HF) complexes.

- Alternative Methods: Recent industrial processes prefer using 1,1-dichloro-2,2-difluoroethylene as a fluorinated building block to avoid expensive and hazardous fluorinating agents.

- Reaction Notes:

- Fluorination reactions typically require controlled temperature and inert atmosphere.

- Yields depend on the precursor and fluorinating agent used.

- The use of fluoroalkenes allows for addition reactions forming the difluorocyclobutane ring directly.

These methods have been optimized to reduce cost and improve safety for industrial application.

Summary Table of Preparation Methods

Research Results and Yield Data

- The industrial preparation method reported in patent CN105418406A achieves yields typically above 70% for each step, with the overall yield around 50-60% after purification.

- Hydrogenation step yields are enhanced by the addition of triethylamine to maintain alkaline conditions.

- Cross-coupling reactions for introducing the 3-fluorophenyl group generally provide isolated yields of 65-85%, depending on catalyst and reaction optimization.

- Fluorination reactions with DAST or SF4 can yield gem-difluoro cyclobutanes in 50-75% yields but are less favored industrially due to reagent cost and handling issues.

Chemical Reactions Analysis

3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and produce specific biological effects .

Comparison with Similar Compounds

Structural Analog Overview

The following table summarizes critical structural and molecular differences between the target compound and its analogs:

Substituent Effects on Physicochemical Properties

Fluorine vs. Methyl Groups

- Methyl groups, being electron-donating, reduce acidity and increase lipophilicity (e.g., logP of 1.51 for 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid ).

Aromatic Substitutent Position

- 3-Fluorophenyl vs. 2-Fluorophenyl : The 3-fluoro position on the phenyl ring creates a para-directing effect, influencing electronic distribution. In contrast, 2-fluoro substituents induce ortho effects, altering dipole moments and binding interactions (e.g., in enzyme active sites) .

Biological Activity

3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid (DFPCA) is a fluorinated organic compound with the molecular formula C11H9F3O2. Its unique structure, featuring a cyclobutane ring and multiple fluorine substitutions, contributes to its potential biological activities. This article reviews the biological activity of DFPCA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DFPCA is characterized by:

- Molecular Formula : C11H9F3O2

- Molecular Weight : 230.18 g/mol

- IUPAC Name : 3,3-difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid

The presence of fluorine atoms significantly enhances the compound's stability and reactivity, which are critical for its biological activity. The carboxylic acid group allows for participation in various biochemical interactions.

The biological activity of DFPCA is primarily attributed to its interaction with specific molecular targets. The fluorine atoms enhance binding affinities to enzymes and receptors, potentially leading to:

- Enzyme Inhibition : DFPCA may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can modulate receptor activities, influencing various physiological responses.

Antimicrobial Activity

Research indicates that DFPCA exhibits significant antimicrobial properties. A study demonstrated that fluorinated compounds often show enhanced antibacterial activity compared to their non-fluorinated counterparts due to increased lipophilicity and improved membrane penetration.

Case Studies

- Inhibition of Mycobacterium tuberculosis : A high-throughput screening identified DFPCA as a potential inhibitor against Mycobacterium tuberculosis. It was found to disrupt the electron transport chain, showcasing its relevance in anti-tuberculosis drug development .

- Pharmacological Applications : In vitro studies have shown that DFPCA can inhibit specific enzymes linked to metabolic disorders, suggesting its potential use in treating conditions like diabetes and obesity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the positioning of fluorine atoms significantly affects the biological activity of DFPCA. Compounds with para-substituted phenyl groups generally exhibit higher potency in enzyme inhibition compared to ortho-substituted analogs. This highlights the importance of molecular geometry in drug design.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid | C11H10F3O2 | Substituted with a 2-fluorophenyl group | Moderate antimicrobial activity |

| 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | C11H10F2O2 | Contains one less fluorine atom | Lower enzyme inhibition potency |

| 4-Fluorophenylacetic acid | C9H9FO2 | Non-cyclobutane structure | Limited biological activity |

Q & A

Q. What are the common synthetic routes for 3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid?

The synthesis typically involves multi-step strategies, such as cyclization of fluorinated precursors or functionalization of pre-formed cyclobutane rings. For example:

- Fluorinated Cyclobutane Construction : Ring-closing metathesis or [2+2] photocycloaddition of fluorinated alkenes, followed by oxidation to introduce the carboxylic acid group.

- Selective Fluorination : Electrophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) to install fluorine atoms at the 3,3-positions.

- Coupling Reactions : Suzuki-Miyaura coupling to attach the 3-fluorophenyl group to the cyclobutane core .

Q. How is the compound purified and characterized?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. Reverse-phase HPLC may resolve stereoisomers .

- Characterization :

- NMR : , , and NMR identify structural features and fluorine environments. For instance, NMR distinguishes between equatorial/axial fluorines .

- HRMS : High-resolution mass spectrometry confirms molecular weight and isotopic patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms dihedral angles in the cyclobutane ring .

Q. What are the key structural features influencing its reactivity?

- Steric Effects : The cyclobutane ring’s rigidity and substituent positions (e.g., 3-fluorophenyl) hinder nucleophilic attack at the carboxylic acid.

- Electronic Effects : Fluorine’s electronegativity increases the acidity of the carboxylic proton (pKa ~2.5–3.0), enhancing solubility in polar solvents .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents affect reaction mechanisms?

Fluorine’s electron-withdrawing nature polarizes the cyclobutane ring, directing regioselectivity in reactions:

- Nucleophilic Acyl Substitution : The carboxylic acid reacts preferentially with amines or alcohols under coupling agents (e.g., EDC/HOBt).

- Radical Reactions : Fluorine stabilizes adjacent radicals, enabling photochemical C–H functionalization .

Computational studies (DFT) model charge distribution to predict reactivity sites .

Q. What methodologies resolve contradictions in spectroscopic data?

Contradictions (e.g., split NMR signals) may arise from:

- Dynamic Stereochemistry : Ring puckering or rotameric equilibria. Variable-temperature NMR (e.g., −40°C to 60°C) can freeze conformers .

- Diastereomerism : Chiral HPLC or derivatization with Mosher’s acid clarifies enantiomeric ratios .

- Crystallographic Validation : Single-crystal X-ray resolves ambiguities in substituent orientation .

Q. How to design experiments to study its biological interactions?

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to fluorinated drug targets (e.g., kinases or GPCRs).

- Biochemical Assays : Measure inhibition constants (IC) in enzyme activity assays (e.g., fluorescence-based protease screens).

- Probe Design : Conjugate the compound with fluorescent tags (e.g., BODIPY) to track cellular uptake via confocal microscopy .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.